
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Overview
Description
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS 2082-79-3) is a high-molecular-weight phenolic antioxidant widely used in polymers, lubricants, and food-contact materials. Its molecular formula is C₃₅H₆₂O₃, with a molecular weight of 530.9 g/mol and a logP value of 13.8, indicating high lipophilicity . The compound exhibits excellent thermal stability, low volatility, and antioxidative efficacy by scavenging free radicals, making it a critical stabilizer in polyolefins, PVC, and natural oil-based lubricants .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
The synthesis of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate follows a two-step sequence: Michael addition and transesterification .
Michael Addition: Formation of the Phenolic Ester Intermediate
The first step involves a base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol. This reaction proceeds via nucleophilic attack of the phenoxide ion on the α,β-unsaturated ester, yielding methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate as the intermediate . The reaction is typically conducted in polar aprotic solvents (e.g., dimethylformamide) under nitrogen to prevent oxidation of the phenolic group.
Key Conditions:
-
Catalyst: Alkali metal hydroxides (e.g., NaOH, KOH) or phase-transfer catalysts.
-
Temperature: 80–120°C.
Transesterification: Stearyl Alcohol Incorporation
The intermediate ester undergoes transesterification with stearyl alcohol (octadecanol) to replace the methyl group with a long-chain alkyl tail. This step is critical for reducing volatility and enhancing polymer compatibility.
Catalytic Systems:
-
Homogeneous Catalysts: Titanium tetrabutoxide (Ti(OBu)₄) or zinc acetate (Zn(OAc)₂) .
-
Heterogeneous Catalysts: Sodium montmorillonite clay, which facilitates easier separation and reuse.
Industrial-Scale Protocol (Patent SU1553010A3):
-
Reactants: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and stearyl alcohol in a 1:1 molar ratio.
-
Catalyst: 0.2–0.4 wt% zinc acetate.
-
Conditions: 175°C under nitrogen, with stepwise vacuum distillation (1–3 mbar) to remove methanol byproduct .
-
Purification: Thin-film evaporation at 240–270°C under vacuum to isolate the product .
Comparative Analysis of Catalytic Methods
The choice of catalyst profoundly impacts reaction efficiency and scalability. Below is a comparative evaluation:
Industrial-Scale Production Optimization
Reactor Design and Process Parameters
Industrial synthesis employs continuous stirred-tank reactors (CSTRs) coupled with thin-film evaporators for efficient mixing and purification. Key parameters include:
-
Pressure Control: Maintaining 1–3 mbar during transesterification to drive methanol removal .
-
Temperature Gradients: Precise control of heating zones (80°C for Michael addition, 175°C for transesterification) to prevent thermal degradation.
Purification Techniques
-
Thin-Film Evaporation: Operated at 240–270°C under vacuum, this method achieves >99% purity by separating unreacted stearyl alcohol and catalyst residues .
-
Crystallization: Alternative method using hexane or toluene as solvents, yielding a melting point of 49–55°C.
Challenges and Mitigation Strategies
Byproduct Formation
Residual methyl ester or stearyl alcohol can compromise product quality. Solutions include:
-
In-Situ Monitoring: Gas chromatography (GC) to track reaction progress.
-
Vacuum Distillation: Effective removal of low-boiling-point byproducts .
Catalyst Deactivation
Zinc acetate may hydrolyze in the presence of moisture. Mitigation involves:
-
Strict Drying Protocols: Pre-drying reactants and solvents.
-
Alternative Catalysts: Titanium-based systems for moisture-prone environments.
Chemical Reactions Analysis
Types of Reactions
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate primarily undergoes oxidation and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Substitution: It can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives and substituted phenolic compounds, which retain the antioxidant properties of the parent compound .
Scientific Research Applications
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential use in drug formulations to enhance stability and shelf life.
Mechanism of Action
The antioxidant activity of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process prevents the free radicals from initiating the oxidative degradation of polymers. The molecular targets include reactive oxygen species, and the pathways involved are related to the stabilization of polymer chains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pentaerythritol Tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] (Irganox 1010)
- Structure : Four propionate groups esterified to a pentaerythritol core.
- Molecular Weight : 1177.65 g/mol (higher than octadecyl derivative).
- Thermal Stability : Superior due to higher molecular weight and branched structure, suitable for high-temperature applications (e.g., engineering plastics) .
- Regulatory Status: No specific migration limit (SML) in food-contact applications, unlike octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (SML = 6 mg/kg) .
- Applications : Preferred in polycarbonates, polyamides, and synthetic lubricants where thermal endurance is critical .
Hexamethylenebis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] (SONGNOX® L109)
- Structure : Two propionate groups linked by a hexamethylene chain.
- Thermal Stability : Higher than octadecyl derivative, ideal for mineral oil-based lubricants .
- Volatility : Lower volatility due to extended aliphatic chain, enhancing performance in high-stress industrial environments .
N,N′-(Hexane-1,6-diyl)bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide)
- Structure : Amide-functionalized derivative with a hexane spacer.
- Functionality : Combines antioxidative properties with hydrogen-bonding capability, improving compatibility in polar polymers like polyurethanes .
- Applications : Used as an analytical standard and specialty additive in adhesives and coatings, contrasting with the ester-based octadecyl compound .
Plastic Additive 11 (AldrichCPR)
- Structure : Acrylonitrile derivative with a phenyl backbone.
- Reactivity : Enhanced radical scavenging due to electron-withdrawing nitrile groups, but lower hydrolytic stability compared to ester-based antioxidants .
- Applications : Specialty applications in acrylonitrile-containing polymers .
Physicochemical and Performance Comparison
Property | This compound | Pentaerythritol Tetrakis Derivative | Hexamethylene Derivative |
---|---|---|---|
Molecular Weight | 530.9 g/mol | 1177.65 g/mol | ~800 g/mol (estimated) |
Melting Point | 50–54°C | 110–125°C | Not reported |
LogP | 13.8 | ~20 (estimated) | ~15 (estimated) |
Thermal Stability | High (stable < 300°C) | Very high (stable > 300°C) | Moderate |
SML (Food Contact) | 6 mg/kg | Not regulated | Not reported |
Key Applications | PVC, polyolefins, natural oil lubricants | Engineering plastics, synthetic oils | Mineral oil lubricants |
Regulatory and Environmental Considerations
- Octadecyl Derivative: Classified as a water pollutant; disposal must avoid drainage systems . Limited data on biodegradability and bioaccumulation .
- Pentaerythritol Derivative: No significant environmental restrictions reported, but higher molecular weight may reduce ecological mobility .
- Regulatory Compliance : The octadecyl compound’s SML of 6 mg/kg necessitates stringent monitoring in food packaging, unlike its bulkier counterparts .
Biological Activity
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, commonly known as Irganox 1076, is a hindered phenolic antioxidant widely utilized in various applications, particularly in the stabilization of polymers. This compound has garnered attention not only for its antioxidant properties but also for its biological activities, particularly against certain pathogens. This article delves into the biological activity of this compound, highlighting its antifungal properties, safety assessments, and environmental impacts.
This compound is synthesized through a base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, followed by transesterification with stearyl alcohol. This structure contributes to its effectiveness as a stabilizer due to its sterically hindered nature, which enhances its thermal stability and reduces volatility compared to simpler phenolic antioxidants like butylated hydroxytoluene (BHT) .
Antifungal Activity
Recent studies have demonstrated significant antifungal activity of this compound. A notable investigation reported that a soil bacterial isolate, Alcaligenes faecalis MT332429, produced this compound as a stable fungicidal extracellular metabolite. The study optimized production conditions using response surface methodology (RSM), achieving a 2.48-fold increase in antifungal metabolite yield under specific conditions (temperature: 30 °C, agitation: 150 rpm, glucose: 1 g/L, peptone: 2 g/L, pH: 8). The compound exhibited substantial antagonistic activity against Candida albicans and Aspergillus niger .
Safety Assessments
The safety profile of this compound has been evaluated in various studies. The US Food and Drug Administration (FDA) conducted a thorough assessment regarding its use in food contact materials. It identified a No Observed Adverse Effect Level (NOAEL) of 64 mg/kg body weight per day based on chronic studies in rats. The cumulative estimated dietary intake (CEDI) was calculated at 4.5 mg/person/day, providing a margin of exposure (MOE) of approximately 850, indicating that current exposure levels are considered safe for human health .
Environmental Impact
The environmental behavior of this compound has also been studied. It is characterized by low water solubility (2.85 μg/L), which suggests limited mobility in aquatic environments. Most of the substance tends to accumulate in sediments rather than being found in surface waters. Additionally, it is noted for being easily biodegradable and poses low volatility risks .
Case Studies
- Antifungal Efficacy : A study highlighted the effectiveness of this compound against fungal pathogens in agricultural settings. The compound was used to treat crops affected by fungal infections, resulting in improved yield and reduced pathogen load.
- Food Safety : In another case study focusing on food packaging materials containing this antioxidant, researchers monitored potential leaching into food products over time. Results indicated that the levels remained well below safety thresholds established by regulatory bodies.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate?
- Methodological Answer : High yields (>99%) are achieved via transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate with stearyl alcohol using sodium montmorillonite in methanol at 110–120°C under nitrogen and 2–3 MPa pressure for 7 hours . Alternative methods include using tetrabutyl titanate/zirconate catalysts in ethylene glycol/toluene mixtures at 80°C for 3 hours . Ensure inert atmospheres to prevent oxidation.
Q. How can purity and structural integrity be validated post-synthesis?
- Methodological Answer : Employ gas chromatography (GC) to quantify residual reactants (e.g., methyl ester or stearyl alcohol) and assess reaction completion . Melting point analysis (49–55°C) and FTIR spectroscopy (O-H stretch at ~3500 cm⁻¹, ester C=O at ~1730 cm⁻¹) confirm crystallinity and functional group integrity .
Q. What are the solubility properties critical for formulation in polymer matrices?
- Answer : The compound is highly soluble in non-polar solvents (hexane, toluene) and moderately soluble in acetone but nearly insoluble in water or methanol . For polymer blending, melt-processing above 55°C ensures homogeneous dispersion in polyolefins .
Advanced Research Questions
Q. How do catalytic systems influence yield and byproduct formation during synthesis?
- Methodological Answer : Compare catalysts:
- Lithium amide : Achieves 99.9% yield in 1.5 hours at 115–155°C but may require post-reaction acid quenching to neutralize residual base .
- Tetrabutyl titanate : Yields ~51.7% product with 26.2% unreacted methyl ester, suggesting slower kinetics; optimize via stepwise temperature ramping (e.g., 80°C → 130°C) .
- Sodium montmorillonite : Minimizes side reactions (e.g., oxidation) due to mild acidity, but requires methanol solvent recovery .
Q. What analytical strategies resolve discrepancies in reported thermal stability data?
- Methodological Answer : Use thermogravimetric analysis (TGA) under nitrogen to compare decomposition onset temperatures. Conflicting data may arise from varying antioxidant concentrations or polymer matrix interactions. Cross-reference with differential scanning calorimetry (DSC) to correlate melting points with purity .
Q. How does the compound’s structure-activity relationship impact its antioxidant efficacy?
- Answer : The tert-butyl groups sterically hinder the phenolic -OH, reducing hydrogen abstraction by radicals. The long alkyl chain (C18) enhances compatibility with hydrophobic polymers, delaying migration. Compare efficacy to pentaerythritol tetrakis derivatives using oxygen uptake tests in polypropylene films .
Q. Data Contradictions and Resolution
Q. Why do different studies report varying SML (Specific Migration Limits) in food-contact applications?
- Answer : The EU specifies SML = 6 mg/kg, while China’s GB9685-2016 mandates ≤760 ppm in polyethylene . Discrepancies arise from regional testing protocols (e.g., food simulants used). Validate compliance via HPLC with UV detection (λ = 275 nm) in 10% ethanol simulant .
Q. How to address conflicting bioactivity data (e.g., plasma protein binding vs. BBB permeability)?
- Methodological Answer : The compound’s high logP (13.8) predicts strong plasma protein binding (100.27%) but poor blood-brain barrier (BBB) penetration (permeability = 0.091). Use in vitro assays (e.g., Caco-2 monolayers) to measure apparent permeability (Papp = 0.00000353 cm/s), confirming low bioavailability .
Q. Experimental Design Considerations
Designing a study to compare antioxidant performance with Irganox 1076 analogs
- Methodology :
Prepare polymer films (e.g., LDPE) with 0.1–0.5 wt% additive.
Accelerate aging at 90°C/50% RH, monitoring carbonyl index via FTIR.
Use chemiluminescence to quantify radical scavenging efficiency .
Statistically compare induction periods (e.g., ASTM D3895).
Evaluating environmental persistence under OECD 301 guidelines
- Methodology : Conduct ready biodegradability tests (OECD 301 A/B). Note: >70% DOC elimination in activated sludge may reflect adsorption, not mineralization. Confirm via LC-MS to detect intact compound in sludge .
Q. Regulatory and Safety Considerations
Q. What precautions are necessary for handling due to its classification as a "harmful" substance?
- Answer : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Ventilate synthesis areas to prevent inhalation of methanol vapors . Neutralize waste with acetic acid before disposal .
Interpreting PBT (Persistence, Bioaccumulation, Toxicity) assessment outcomes
- Answer : The ECB PBT Working Group classifies it as non-PBT, but inconclusive biodegradation data warrant further freshwater/sediment testing . Monitor aquatic toxicity via Daphnia magna EC50 assays .
Q. Tables
Q. Table 1: Catalytic Systems for Synthesis
Catalyst | Solvent | Yield (%) | Key Byproducts | Reference |
---|---|---|---|---|
Sodium montmorillonite | Methanol | 99.1 | <1% stearyl alcohol | |
Lithium amide | NMP | 99.9 | None detected | |
Tetrabutyl titanate | Ethylene glycol | 51.7 | 26.2% methyl ester |
Q. Table 2: Physicochemical Properties
Property | Value | Method | Reference |
---|---|---|---|
Melting Point | 49–55°C | DSC | |
LogP | 13.8 | Computational | |
Water Solubility | <0.1 mg/L (20°C) | OECD 105 |
Properties
IUPAC Name |
octadecyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-38-32(36)25-24-29-27-30(34(2,3)4)33(37)31(28-29)35(5,6)7/h27-28,37H,8-26H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDSCDGVMJFTEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H62O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027456 | |
Record name | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Gas or Vapor; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Irganox: White odorless solid; [HSDB] Solid; [IUCLID] | |
Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrocinnamic acid, 3,5-di-t-butyl-4-hydroxy-, octadecyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5560 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2082-79-3 | |
Record name | Antioxidant 1076 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2082-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrocinnamic acid, 3,5-di-t-butyl-4-hydroxy-, octadecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.560 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTADECYL DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V88J661G2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | HYDROCINNAMIC ACID, 3,5-DI-T-BUTYL-4-HYDROXY-, OCTADECYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5865 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.